1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Regiochemistry Cross-coupling Medicinal chemistry

Researchers developing JAK inhibitors face supply bottlenecks for regiospecific 2-pyridyl trifluoroethanol intermediates. This racemic building block eliminates chiral premium costs while retaining the C6-bromine handle essential for Pd-catalyzed cross-coupling. • Cost-optimal racemate priced 30-50% below enantiopure forms (typical saving at ≥95% purity). • Compatible with established one-step TMSCF₃ synthesis for kilo-scale demands without single-vendor lock-in. • Stored at 4 °C; shipped ambient with broad multi-supplier availability ensuring supply-chain resilience.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 1093880-21-7
Cat. No. B1375061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
CAS1093880-21-7
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C(C(F)(F)F)O
InChIInChI=1S/C7H5BrF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3,6,13H
InChIKeyVJPDICWIBLOKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol: Fluorinated Pyridine Building Block


1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 1093880-21-7) is a heterocyclic alcohol with the molecular formula C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol . It features a 6-bromo-substituted pyridine ring bearing a 2,2,2-trifluoro-1-hydroxyethyl group at the 2-position. The compound is classified as a fluorinated pharmaceutical intermediate (含氟医药中间体) and is commercially supplied as a racemic mixture at purities typically ≥95% , with the individual (R)- and (S)-enantiomers available under separate CAS numbers (2227881-71-0 and 2227715-24-2, respectively) . Its InChI Key is VJPDICWIBLOKKQ-UHFFFAOYSA-N, and the compound has been referenced in patent literature as a synthetic intermediate within the Janus kinase (JAK) inhibitor chemical space [1].

Racemic building block Cost-efficient for JAK inhibitor scaffold research where stereocenter is not retained.
CF3 motif Lipophilicity and metabolic stability studies; privileged fragment for medicinal chemistry.
2-pyridyl regioisomer Required geometry for pharmacophore matching in patent-exemplified JAK inhibitor space.

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol Differentiation from Analogs


This compound cannot be substituted with seemingly similar bromopyridine alcohols without altering synthetic outcomes. The 2-pyridyl attachment of the trifluoroethanol group creates a distinct electronic environment compared to the 3-pyridyl regioisomer (CAS 1188477-81-7), affecting both the reactivity of the bromine at C6 and the acidity of the hydroxyl proton . The alcohol oxidation state differentiates it from the corresponding ketone 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-57-4), which serves as an electrophilic partner rather than a nucleophilic alcohol . As a racemate, it differs from its single-enantiomer counterparts (CAS 2227715-24-2 and 2227881-71-0), which are required where stereochemical integrity is essential for downstream chiral synthesis . The bromine at position 6 is critical for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), and its replacement with chlorine, fluorine, or hydrogen alters both the reactivity profile and the electronic properties of the pyridine ring . These structural features are not interchangeable among close analogs and must be selected based on the specific synthetic route.

!3-pyridyl regioisomer (CAS 1188477-81-7) may shift reaction trajectory and final pharmacophore geometry.
!Ketone analog (CAS 886364-57-4) alters functional group reactivity: electrophilic instead of nucleophilic alcohol.
!Non-fluorinated or methyl-substituted analogs lack CF3-dependent lipophilicity and metabolic stability profile.
!Enantiopure forms (CAS 2227715-24-2 / 2227881-71-0) are required when chiral integrity must be preserved downstream.

Differentiation Evidence: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol vs. Analogs


Regiochemistry: 2-Pyridyl vs. 3-Pyridyl in Cross-Coupling

The target compound (CAS 1093880-21-7) bears the trifluoroethanol moiety at the 2-position of the pyridine ring, placing the hydroxyl group in a 1,3-relationship with the ring nitrogen. This contrasts with the 3-pyridyl regioisomer (CAS 1188477-81-7), where the trifluoroethanol group is attached at the 3-position, distal to the nitrogen . The 2-substitution pattern places the hydroxyl group in proximity to the pyridine nitrogen, enabling intramolecular hydrogen bonding (N···HO) that modulates the acidity and nucleophilicity of the alcohol. This regiochemical difference directly impacts the compound's behavior in subsequent derivatization: the 2-isomer can participate in neighboring-group effects during substitution at C6, whereas the 3-isomer cannot. In the context of JAK inhibitor synthesis (US 8,278,335 B2), the 2-pyridyl substitution pattern is specifically required for the correct geometry of the final pharmacophore [1].

Regiochemistry
Class-level
2-pyridyl attachment places OH in proximity to ring N, enabling intramolecular H-bonding and distinct cross-coupling behavior vs. 3-pyridyl.
Regiochemistry determines pharmacophore geometry for JAK inhibitor scaffold.
Class-level inference based on structural comparison; experimental reaction data to verify.
Regiochemistry Cross-coupling Medicinal chemistry Building block

Oxidation State: Alcohol vs. Ketone Reactivity

The target compound is a secondary alcohol (C-OH), whereas the closely related 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-57-4) is the corresponding ketone (C=O) . These two oxidation states confer fundamentally different reactivity: the alcohol serves as a nucleophile (via the hydroxyl group) or can be activated as a leaving group (e.g., via mesylation/tosylation), while the ketone is an electrophile at the carbonyl carbon, enabling nucleophilic addition, reductive amination, or olefination chemistry. The molecular formula of the ketone is C₇H₃BrF₃NO (MW ~254), differing by two hydrogen atoms from the alcohol (C₇H₅BrF₃NO, MW 256.02), reflecting the formal oxidation state change. In synthetic routes to aminopyridinemethanol-based pharmaceuticals, the alcohol form is the direct precursor to amine derivatives via Mitsunobu or halogenation-displacement sequences, whereas the ketone must first be reduced to the alcohol before such transformations [1].

Oxidation State
Class-level
Alcohol (C-OH) offers nucleophilic derivatization; ketone (C=O) is electrophilic. Two-hydrogen difference reflects distinct synthetic roles.
Alcohol form is direct precursor for Mitsunobu/halogenation-displacement; ketone requires prior reduction.
Class-level functional group inference from patent data.
Oxidation state Functional group interconversion Synthetic intermediate Alcohol

Stereochemistry: Racemate vs. Enantiopure Forms

The target compound (CAS 1093880-21-7) is supplied as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers. The individual enantiomers are available as separately cataloged compounds: (S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 2227715-24-2) and (R)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 2227881-71-0) . All three forms share the identical molecular formula (C₇H₅BrF₃NO) and molecular weight (256.02), and are indistinguishable by conventional achiral analytical methods (NMR, MS, IR). However, their optical rotation values differ: the racemate exhibits zero net optical rotation, while the enantiopure forms exhibit equal and opposite specific rotations . The racemate is typically 30-50% less expensive per gram than the enantiopure forms based on commercial catalog pricing . In the context of JAK inhibitor synthesis (US 8,278,335 B2), the racemate is listed as a building block where the stereocenter is either epimerized or eliminated in subsequent steps, whereas enantiopure forms are required when the chiral center is retained in the final active pharmaceutical ingredient [1].

Racemate vs. Enantiopure
Cross-study context
Cost advantage ~30–50% for racemate; zero net optical rotation vs. enantiopure [α] ≠ 0°.
Procurement strategy depends on stereochemical requirement in final API.
Vendor catalog analysis; lot-specific optical purity to verify.
Chirality Enantiomer Stereochemistry Asymmetric synthesis

CF3 Group: Lipophilicity and Metabolic Stability

The CF₃ group in 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol imparts dramatically different physicochemical properties compared to its non-fluorinated analog (6-bromopyridin-2-yl)methanol (CAS 33674-96-3) and its methyl-substituted analog 2-(6-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol (CAS 1616070-15-5) . The trifluoromethyl group increases the predicted logP by approximately 1.0-1.5 units relative to the non-fluorinated analog, enhancing membrane permeability in biological systems . The strong electron-withdrawing effect of CF₃ (Hammett σₚ = 0.54) lowers the pKa of the adjacent alcohol by approximately 2-3 units compared to the non-fluorinated analog, affecting both hydrogen bonding capacity and nucleophilicity [1]. The predicted boiling point for the target compound is 289.4±40.0 °C, compared to approximately 240-260 °C for the non-fluorinated analog (estimated from structural analogs) . These differences are critical in drug design, where the CF₃ group is a privileged motif for enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic position.

CF3 Physicochemical Impact
Class-level
logP increase ~1.0–1.5 units; pKa decrease ~2–3 units; bp elevation ~30–50 °C vs. non-fluorinated analog.
CF3 motif supports metabolic stability and membrane permeability research endpoints.
Predicted values from structural analogs; experimental measurement recommended.
Lipophilicity Metabolic stability Trifluoromethyl Physicochemical properties

Synthetic Accessibility and Commercial Availability

The established synthetic route to 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol proceeds via nucleophilic trifluoromethylation of 6-bromopyridine-2-carbaldehyde using TMSCF₃ (Ruppert-Prakash reagent) in THF . The reported procedure uses 1.0 g (5.38 mmol) of aldehyde and 1.0 mL (6.45 mmol, 1.2 equiv) of TMSCF₃ at 0 °C warming to room temperature over 4.5 hours, followed by aqueous workup and ethyl acetate extraction [1]. This single-step transformation from a commercially available aldehyde (6-bromopyridine-2-carbaldehyde is widely available from multiple vendors at multi-gram scale) provides a straightforward and scalable entry to the target compound. In contrast, the 3-pyridyl regioisomer (CAS 1188477-81-7) requires 6-bromonicotinaldehyde as the starting material, which is less commonly stocked and typically more expensive. The target compound is commercially available from at least 10 suppliers globally (including Sigma-Aldrich/Chemscene, AKSci, Leyan, Fluoropharm, CymitQuimica, and ChemicalBook-listed vendors) at purities of 95% to ≥98% , ensuring reliable procurement for both research and scale-up applications.

Synthetic Accessibility
Reported
One-step TMSCF3 trifluoromethylation of 6-bromopyridine-2-carbaldehyde; 10+ commercial suppliers; purity 95% to ≥98%.
Reliable supply and well-precedented route reduce procurement risk.
Supplier survey data; verify current availability and lot specification.
Synthetic route Trifluoromethylation TMSCF3 Commercial availability

Application Scenarios for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol


JAK Inhibitor Synthesis via Suzuki Coupling

For medicinal chemistry programs targeting Janus kinase (JAK) inhibition, this compound serves as a key building block where the bromine at C6 enables Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce diverse aromatic groups. US Patent 8,278,335 B2 exemplifies this compound class in the JAK inhibitor chemical space [1]. The racemic form (CAS 1093880-21-7) is appropriate here because the carbinol stereocenter is typically not retained in the final pharmacophore, allowing cost savings of 30-50% relative to enantiopure forms . Researchers should specify purity ≥95% (standard commercial grade) and ensure storage at 4 °C as recommended by suppliers .

Chiral Aminopyridinemethanol via Mitsunobu Coupling

The alcohol functional group enables conversion to the corresponding amine via activation (mesylation, tosylation, or conversion to the bromide) followed by nucleophilic displacement with amines. This route is employed in the synthesis of aminopyridinemethanol-based therapeutics as described in AU Patent 2018360285 B2 [2]. When the stereochemistry of the carbinol center must be preserved in the final active pharmaceutical ingredient, the enantiopure (R)- or (S)-forms must be procured instead of the racemate. The alcohol oxidation state (vs. the ketone CAS 886364-57-4) is essential for this transformation, as the ketone would require an additional reduction step .

CF3 Fragment Library for Metabolic Stability Screening

The CF₃ group is a privileged motif in drug discovery for enhancing metabolic stability by blocking cytochrome P450-mediated oxidation. This compound can be incorporated into fragment-based drug discovery (FBDD) libraries where the bromine serves as a synthetic handle for diversification and the CF₃ group provides the desired pharmacokinetic properties. The predicted logP increase of ~1.0-1.5 units and the electron-withdrawing effect (Hammett σₚ = 0.54) relative to non-fluorinated analogs make this building block suitable for exploring CF₃-specific structure-activity relationships . Procurement of the 2-pyridyl regioisomer specifically (rather than the 3-pyridyl variant) is critical for maintaining the correct vector geometry in fragment growing and merging strategies.

Scale-Up via TMSCF3 Trifluoromethylation Route

For process chemistry groups requiring multi-gram to kilogram quantities, the established single-step synthesis from 6-bromopyridine-2-carbaldehyde and TMSCF₃ provides a scalable route with well-defined conditions (1.2 equiv TMSCF₃, THF, 0 °C to rt, 4.5 h) . The broad commercial availability of both the starting aldehyde and the product from multiple global suppliers reduces single-vendor dependency. When scaling up, the racemate (CAS 1093880-21-7) should be specified unless chirality is required, and a purity specification of at least 95% is standard for intermediate use.

Application
Selection Property
Validation Focus
JAK inhibitor scaffold research
2-pyridyl regioisomer, bromine handle
Suzuki coupling compatibility; pharmacophore geometry
Chiral aminopyridinemethanol synthesis
Enantiopure (R)- or (S)- form when stereocenter retained
Chiral purity and stereochemical outcome in downstream API
CF3 fragment library for metabolic stability
CF3 motif for lipophilicity and electron-withdrawing effect
logP, pKa, and metabolic stability screening data
Process scale-up via TMSCF3 route
Racemate availability, broad supplier network
Reaction scalability, lot consistency, and impurity profile
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